(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide
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Description
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is the bacterial protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division .
Mode of Action
This compound interacts with its target, FtsZ, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
The compound affects the bacterial cell division pathway by targeting the FtsZ protein . The disruption of FtsZ’s activity prevents the formation of the Z-ring, a critical structure in bacterial cytokinesis . This disruption leads to the inhibition of bacterial cell division and ultimately results in cell death .
Pharmacokinetics
Similar compounds have been shown to possess good bioavailability
Result of Action
The result of the action of this compound is the death of bacterial cells . By inhibiting the function of the FtsZ protein, the compound prevents bacterial cell division, leading to cell death .
Biochemical Analysis
Biochemical Properties
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA topoisomerase and vascular endothelial growth factor receptor, which are critical in cellular processes like DNA replication and angiogenesis . The interactions between this compound and these enzymes are primarily inhibitory, leading to a decrease in their activity and subsequent effects on cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, this compound has been reported to alter metabolic pathways, leading to changes in the levels of key metabolites and overall cellular energy balance.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to DNA topoisomerase and vascular endothelial growth factor receptor, inhibiting their activity and leading to downstream effects on DNA replication and angiogenesis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis . Additionally, this compound can affect the levels of metabolites such as ATP, NADH, and pyruvate, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transport proteins, affecting its localization and accumulation within different cellular compartments . The distribution of this compound is also influenced by its binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals, further influencing its biochemical effects.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-23-14-8-15(25-2)16(26-3)9-17(14)27-19(23)22-18(24)13-10-20-11-6-4-5-7-12(11)21-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLBUESLYHHNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4N=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.